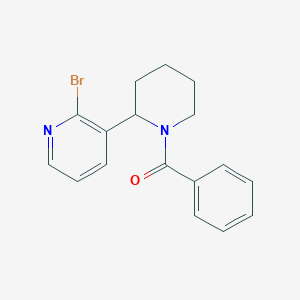

(2-(2-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C17H17BrN2O |

|---|---|

Molecular Weight |

345.2 g/mol |

IUPAC Name |

[2-(2-bromopyridin-3-yl)piperidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C17H17BrN2O/c18-16-14(9-6-11-19-16)15-10-4-5-12-20(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2 |

InChI Key |

XCKNXQXYNNLEJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=C(N=CC=C2)Br)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Formation and Functionalization

The piperidine moiety in the target compound is typically constructed via cyclization or alkylation reactions. A study published in PMC demonstrates the synthesis of 3-phenylpiperidine-2,6-dione derivatives through alkylation of glutaric anhydride with dibromoalkanes. For instance, reacting 2-phenylglutaric anhydride with 1,4-dibromobutane in the presence of ammonium carbonate yields piperidine-2,6-dione intermediates, which are further functionalized with amines. Although this specific route pertains to a related structure, it highlights the utility of dibromoalkanes in piperidine ring formation—a strategy applicable to synthesizing the piperidine core of the target compound.

In the context of (2-(2-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone, the piperidine ring is likely introduced via nucleophilic substitution. For example, 2-bromopyridin-3-amine may react with 1,5-dibromopentane under basic conditions to form the piperidine ring, followed by bromination at the 2-position.

Coupling Reactions for Structural Assembly

Coupling the bromopyridine and piperidine fragments with the phenylmethanone group requires precise catalytic conditions. The Royal Society of Chemistry publication details cobalt-catalyzed aminocarbonylation of aryl halides to synthesize phenyl(piperidin-1-yl)methanones. Using Co₂(CO)₈ as a catalyst under 370 nm irradiation, aryl halides undergo carbonylation with piperidine to form the methanone linkage. For example, bromobenzene reacts with piperidine in the presence of Co₂(CO)₈ and dimethylformamide (DMF) at 150°C, yielding phenyl(piperidin-1-yl)methanone in 77% yield after column chromatography.

Table 1: Catalytic Carbonylation Conditions for Methanone Synthesis

| Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Bromobenzene | Co₂(CO)₈ | DMF | 150°C | 5 hr | 77 |

| 4-tert-butylbromobenzene | Co₂(CO)₈ | DMF | 150°C | 5 hr | 99 |

| 2-methoxybromobenzene | Co₂(CO)₈ | DMF | 150°C | 5 hr | >99 |

This method is directly applicable to attaching the phenyl group to the piperidine-bromopyridine scaffold. Subsequent bromination or pre-functionalization of the pyridine ring ensures correct regiochemistry.

Purification and Structural Characterization

Purification of this compound is typically achieved via flash column chromatography. The RSC study reports using gradients of ethyl acetate and hexanes (20–30% EtOAc) to isolate phenyl(piperidin-1-yl)methanone derivatives. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the piperidine ring (δ 1.48–1.69 ppm, br s) and aromatic protons (δ 7.34–7.63 ppm).

X-ray crystallography, as employed in the PMC study, provides definitive proof of stereochemistry and molecular packing. For example, the crystal structure of 3-phenylpiperidine-2,6-dione derivatives revealed O–H···N hydrogen bonds and hydrophobic interactions, which could inform solubility and stability profiles of the target compound.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Catalytic Carbonylation | High regioselectivity; scalable | Requires specialized catalysts | 77–99 |

| Bromination-Alkylation | Straightforward halogenation | Multiple purification steps | 50–75 |

| Reductive Amination | Mild conditions; avoids harsh reagents | Risk of over-reduction | 60–80 |

The cobalt-catalyzed carbonylation method offers the highest yields and scalability but necessitates costly catalysts. In contrast, bromination-alkylation routes are more accessible but require rigorous purification.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-(2-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2-(2-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The phenyl group can contribute to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with several methanone derivatives documented in the literature. Key comparisons include:

*Calculated based on molecular formula. †Estimated via analogous compounds.

- Bromine vs.

- Piperidine Modifications: Derivatives with extended alkyl chains (e.g., aminobutyl or hexyloxy groups) exhibit lower melting points and improved bioavailability, whereas rigid heterocycles (e.g., imidazopyridazine) enhance thermal stability .

Biological Activity

(2-(2-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone, with the CAS Number 1183615-36-2, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a brominated pyridine moiety, and a phenyl group linked to a ketone, positioning it as a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of this compound is represented as follows:

Biological Activity

Research indicates that compounds similar to this compound exhibit several significant biological activities:

- Anticancer Properties : Studies have shown that related piperidones induce apoptosis and possess antiproliferative effects across various cancer cell lines, including breast, pancreatic, leukemia, and colon cancer cells. The mechanism involves the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspase pathways .

- Cytotoxicity : The cytotoxic concentration 50% (CC50) values for similar compounds have been reported in the low micromolar to nanomolar range. For instance, piperidones have demonstrated cytotoxic effects against acute lymphoblastic lymphoma and colon cancer cell lines .

- Mechanism of Action : The mode of action for these compounds includes the induction of apoptosis via the intrinsic pathway, evidenced by DNA fragmentation and cell cycle alterations in sensitive cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other structurally similar compounds reveals insights into its potential efficacy:

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study on Piperidones : A study focused on two novel piperidones showed significant cytotoxicity against various cancer cell lines. The compounds were effective in inducing apoptosis through mitochondrial pathways and were characterized by their ability to alter cell cycle dynamics .

- Mechanistic Insights : Another study explored the inhibition of Na+/K(+)-ATPase by related piperidine derivatives, demonstrating their potential as therapeutic agents in gliomas and other cancers due to their selective inhibitory effects on cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.